N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
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Description
N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against a variety of targets such as dihydroorotase , DNA gyrase , and DprE1 . These targets play crucial roles in various biological processes, including DNA replication and bacterial cell wall biosynthesis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . For instance, they can inhibit the function of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of mycobacterial cell walls .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall . This can lead to downstream effects such as impaired bacterial growth and viability .
Pharmacokinetics
A study on similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives showed a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent disruption of the associated biochemical pathways. For example, inhibition of DprE1 can lead to impaired cell wall biosynthesis, resulting in reduced bacterial growth and viability .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9(20)16-14-10-5-4-7-11(10)18-19(14)15-17-12-6-2-3-8-13(12)21-15/h2-3,6,8H,4-5,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFYXLKJPMXSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CCCC2=NN1C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.